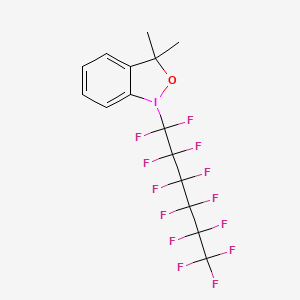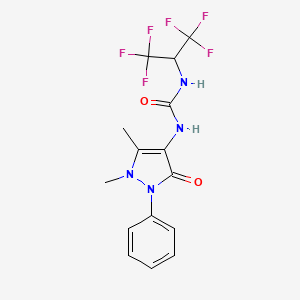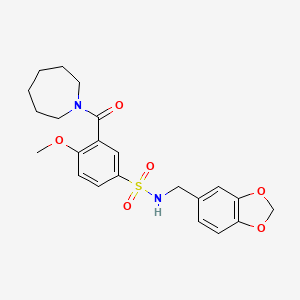
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benziodoxole core, which is a heterocyclic structure containing iodine, and a highly fluorinated alkyl chain. The presence of fluorine atoms imparts significant chemical stability and unique reactivity to the compound.
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Benziodoxole Core: This step involves the cyclization of appropriate precursors to form the benziodoxole ring. Common reagents used in this step include iodine and oxidizing agents.
Introduction of the Fluorinated Alkyl Chain: The highly fluorinated alkyl chain is introduced through nucleophilic substitution reactions. This step requires the use of fluorinated alkyl halides and strong bases.
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: The benziodoxole core can be oxidized using strong oxidizing agents such as peroxides or hypervalent iodine compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole involves its interaction with molecular targets through its highly fluorinated alkyl chain and benziodoxole core. The fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, leading to increased stability and reactivity. The benziodoxole core can participate in various chemical reactions, further contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,3-Dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1lambda3,2-benziodoxole stands out due to its highly fluorinated structure and unique reactivity. Similar compounds include:
This compound: This compound shares the benziodoxole core but differs in the length and degree of fluorination of the alkyl chain.
This compound: This compound has a similar structure but contains different substituents on the benziodoxole core.
The uniqueness of this compound lies in its specific combination of a highly fluorinated alkyl chain and a benziodoxole core, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H10F13IO |
|---|---|
Poids moléculaire |
580.12 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1λ3,2-benziodoxole |
InChI |
InChI=1S/C15H10F13IO/c1-9(2)7-5-3-4-6-8(7)29(30-9)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h3-6H,1-2H3 |
Clé InChI |
KVCCUADETNFASL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2I(O1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
![4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12469565.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12469581.png)
![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)
![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)
![1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
